molecular formula C19H23N7 B15113345 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15113345
M. Wt: 349.4 g/mol
InChI Key: JUVDEZKFBVDCAL-UHFFFAOYSA-N
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Description

2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, a piperazine ring, and a pyrimidine ring, each contributing to its unique chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ylamine with appropriate reagents under controlled conditions.

    Formation of the piperazine ring: The piperazine ring is introduced by reacting the pyrimidine intermediate with piperazine under suitable conditions.

    Formation of the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific functionalities.

    Chemical Biology: It is used as a tool compound to study molecular interactions and pathways in chemical biology.

Mechanism of Action

The mechanism of action of 2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
  • tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate

Uniqueness

2-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C19H23N7/c1-15-13-17(23-19(22-15)26-7-2-3-8-26)24-9-11-25(12-10-24)18-16(14-20)5-4-6-21-18/h4-6,13H,2-3,7-12H2,1H3

InChI Key

JUVDEZKFBVDCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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